Cas no 2138407-04-0 (Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-)
![Bicyclo[3.1.0]hexane-1-methanamine, 4-amino- structure](https://www.kuujia.com/scimg/cas/2138407-04-0x500.png)
Bicyclo[3.1.0]hexane-1-methanamine, 4-amino- Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-
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- Inchi: 1S/C7H14N2/c8-4-7-2-1-6(9)5(7)3-7/h5-6H,1-4,8-9H2
- InChI Key: CTKRNDBMRYIUJB-UHFFFAOYSA-N
- SMILES: C12(CN)C(C1)C(N)CC2
Bicyclo[3.1.0]hexane-1-methanamine, 4-amino- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764291-0.05g |
5-(aminomethyl)bicyclo[3.1.0]hexan-2-amine |
2138407-04-0 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-764291-5.0g |
5-(aminomethyl)bicyclo[3.1.0]hexan-2-amine |
2138407-04-0 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-764291-0.1g |
5-(aminomethyl)bicyclo[3.1.0]hexan-2-amine |
2138407-04-0 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-764291-2.5g |
5-(aminomethyl)bicyclo[3.1.0]hexan-2-amine |
2138407-04-0 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-764291-0.25g |
5-(aminomethyl)bicyclo[3.1.0]hexan-2-amine |
2138407-04-0 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-764291-1.0g |
5-(aminomethyl)bicyclo[3.1.0]hexan-2-amine |
2138407-04-0 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-764291-0.5g |
5-(aminomethyl)bicyclo[3.1.0]hexan-2-amine |
2138407-04-0 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-764291-10.0g |
5-(aminomethyl)bicyclo[3.1.0]hexan-2-amine |
2138407-04-0 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
Bicyclo[3.1.0]hexane-1-methanamine, 4-amino- Related Literature
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-
Introduction to Bicyclo[3.1.0]hexane-1-methanamine, 4-amino- (CAS No. 2138407-04-0)
Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-, is a fascinating compound with a unique structural framework that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This bicyclic amine, characterized by its CAS number 2138407-04-0, possesses a distinct three-membered and two-membered ring system, which makes it a valuable scaffold for the development of novel bioactive molecules.
The compound's molecular structure, featuring a rigid bicyclic core with an amine functional group at the 4-position, offers a versatile platform for chemical modifications. This structural motif is particularly intriguing because it can mimic the conformational flexibility of certain natural products while maintaining a stable framework. Such characteristics are highly desirable in drug design, where both flexibility and stability are crucial for optimal biological activity.
In recent years, the study of heterocyclic compounds has seen remarkable advancements, and Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-, has emerged as a promising candidate for further exploration. Researchers have been particularly interested in its potential applications in the synthesis of small-molecule inhibitors and modulators of various biological pathways. The presence of the amino group at the 4-position provides a handle for further functionalization, allowing chemists to tailor the compound's properties to specific needs.
One of the most compelling aspects of this compound is its potential role in medicinal chemistry. The bicyclic structure resembles several known bioactive scaffolds, suggesting that derivatives of Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-, could exhibit similar pharmacological effects. For instance, studies have shown that similar bicyclic amines can interact with biological targets such as enzymes and receptors, leading to therapeutic outcomes. This has prompted researchers to investigate the compound's interactions with various biomolecules to uncover new drug candidates.
The synthesis of Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-, presents both challenges and opportunities. The construction of the bicyclic core requires precise control over reaction conditions to ensure high yields and purity. However, recent advances in synthetic methodologies have made it possible to access such complex structures more efficiently than ever before. Techniques such as transition-metal-catalyzed reactions and computational chemistry have played pivotal roles in optimizing synthetic routes and predicting the properties of novel derivatives.
In addition to its synthetic appeal, Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-, has been studied for its potential applications in materials science. The rigid yet flexible nature of its structure makes it a candidate for designing novel polymers and materials with unique properties. For example, researchers have explored its use in creating ligands for metal-organic frameworks (MOFs), which have applications in gas storage, separation technologies, and catalysis.
The compound's amino group also makes it an attractive precursor for the synthesis of more complex molecules through reactions such as condensation and alkylation. These reactions can lead to the formation of Schiff bases, imines, and other nitrogen-containing heterocycles, which are known for their diverse biological activities. By leveraging these reactions, chemists can generate libraries of derivatives that can be screened for biological activity using high-throughput screening techniques.
Recent research has also highlighted the importance of Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-, in understanding fundamental chemical principles. Its unique structure provides a model system for studying electronic effects, steric hindrance, and conformational dynamics in cyclic systems. Such studies not only contribute to our fundamental understanding of organic chemistry but also inform the design of more effective synthetic strategies.
The pharmaceutical industry has taken notice of Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-, due to its potential as a lead compound for drug discovery programs. Companies are actively exploring its derivatives as candidates for treating various diseases, including neurological disorders and inflammatory conditions. The ability to modify its structure while retaining key pharmacophoric elements makes it an ideal starting point for generating novel therapeutics.
In conclusion, Bicyclo[3.1.0]hexane-1-methanamine, 4-amino-, is a versatile and intriguing compound with significant potential in both academic research and industrial applications. Its unique structural features make it a valuable scaffold for drug discovery and materials science alike. As research continues to uncover new aspects of this compound's properties and applications, it is likely to remain a focal point in the chemical community for years to come.
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